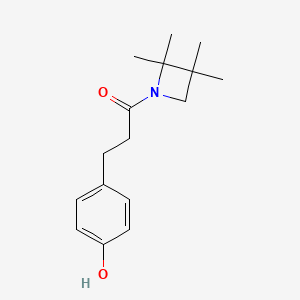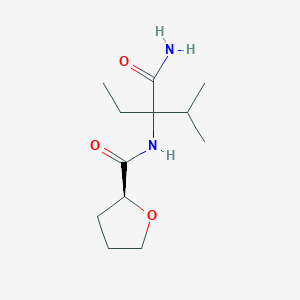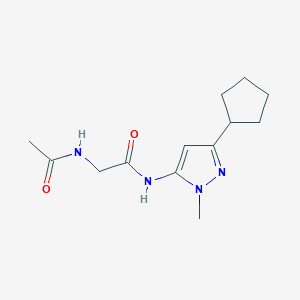![molecular formula C16H13F3N2O3 B7648389 4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TFP or TFP-NH2. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research.
科学的研究の応用
TFP has been extensively studied for its potential applications in various scientific fields. One of the major applications of TFP is in medicinal chemistry, where it is used as a scaffold for the design and synthesis of new drug candidates. TFP has been reported to exhibit a wide range of pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects.
TFP has also been used in neuroscience research to study the function of various neurotransmitter receptors such as dopamine, serotonin, and glutamate receptors. TFP has been reported to act as a selective antagonist of the dopamine D3 receptor, which has been implicated in various neuropsychiatric disorders such as schizophrenia and addiction.
作用機序
TFP acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The binding of TFP to the D3 receptor inhibits the downstream signaling pathways, which ultimately leads to the inhibition of dopamine release in the brain. This mechanism of action is responsible for the antipsychotic and anxiolytic effects of TFP.
Biochemical and Physiological Effects:
TFP has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which is responsible for its antipsychotic and anxiolytic effects. TFP has also been reported to increase the levels of serotonin in the brain, which is responsible for its antidepressant effects.
実験室実験の利点と制限
One of the major advantages of TFP is its high selectivity for the dopamine D3 receptor. This selectivity allows for the study of the specific effects of D3 receptor inhibition on various physiological processes. However, one of the major limitations of TFP is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of TFP. One of the major areas of research is the development of new drug candidates based on the TFP scaffold. These compounds could potentially be used for the treatment of various neuropsychiatric disorders such as schizophrenia and addiction.
Another future direction is the study of the effects of TFP on other neurotransmitter receptors. Recent studies have shown that TFP may also interact with the glutamate receptor, which could have implications for the treatment of various neurological disorders.
Conclusion:
In conclusion, 4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with potential applications in various scientific fields such as medicinal chemistry, drug discovery, and neuroscience research. TFP acts as a selective antagonist of the dopamine D3 receptor, which is responsible for its antipsychotic, anxiolytic, and antidepressant effects. The development of new drug candidates based on the TFP scaffold and the study of its effects on other neurotransmitter receptors are promising future directions for the study of this compound.
合成法
The synthesis of TFP involves the reaction of furan-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with piperazine to obtain TFP-NH2. This method has been reported to yield TFP with high purity and yield.
特性
IUPAC Name |
4-(furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)11-5-2-1-4-10(11)13-14(22)20-7-8-21(13)15(23)12-6-3-9-24-12/h1-6,9,13H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQYLOVRZLEDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)